
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dithiazepane ring, which is a seven-membered ring containing two sulfur atoms and one nitrogen atom, attached to an ethoxybutanone moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of study in organic chemistry and materials science.
Preparation Methods
The synthesis of 1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the dithiazepane ring through a cyclization reaction involving sulfur and nitrogen-containing precursors. The ethoxybutanone moiety can be introduced via an alkylation reaction using ethyl bromide and a suitable base. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiazepane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethoxybutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials with specific functionalities, such as catalysts or sensors.
Mechanism of Action
The mechanism by which 1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one exerts its effects is not fully understood. it is believed to interact with molecular targets through its functional groups. The dithiazepane ring may engage in interactions with metal ions or proteins, while the ethoxybutanone moiety could participate in hydrogen bonding or hydrophobic interactions. These interactions may influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-(1,2,5-Dithiazepan-5-yl)-4-ethoxybutan-1-one can be compared with other similar compounds, such as:
1-(1,2,5-Dithiazepan-5-yl)butan-1-one: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
4-(1,2,5-Dithiazepan-5-yl)phenyl derivatives: These compounds have a phenyl group instead of the butanone moiety, leading to variations in their chemical and physical properties.
1,2,5-Dithiazepane derivatives: Other derivatives of the dithiazepane ring with different substituents can exhibit unique properties and applications.
Properties
IUPAC Name |
1-(1,2,5-dithiazepan-5-yl)-4-ethoxybutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S2/c1-2-13-7-3-4-10(12)11-5-8-14-15-9-6-11/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTTWRKVWUQNKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCC(=O)N1CCSSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
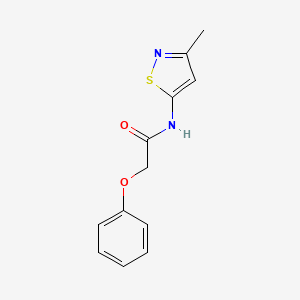
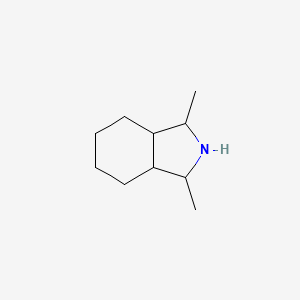
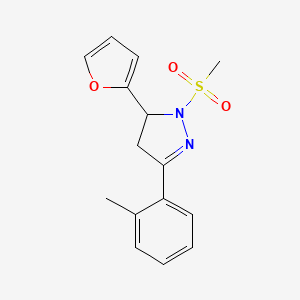
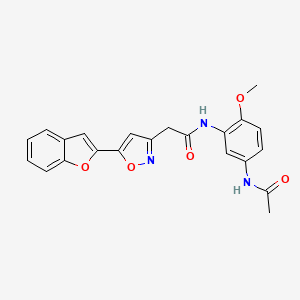
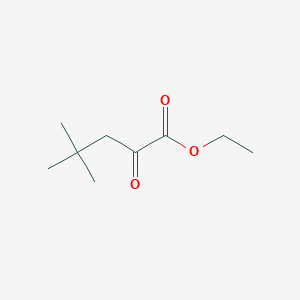
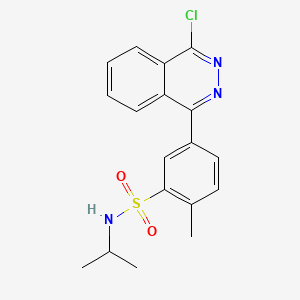
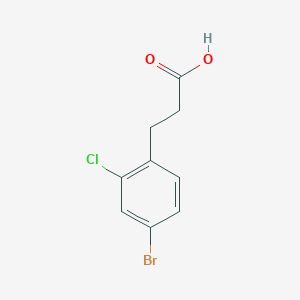
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)
![[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2367231.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![2-chloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2367234.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
